molecular formula C8H12F3NO4 B7562068 Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate

Cat. No.: B7562068
M. Wt: 243.18 g/mol
InChI Key: WMRHCINTHUBZBR-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoro-2-hydroxypropanoic acid and 2-methylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired ester linkage.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and advanced purification methods are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Methyl 3,3,3-trifluoro-2-oxopropanoate: Another fluorinated compound with distinct chemical properties and uses.

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate is unique due to its combination of trifluoromethyl groups and a hydroxy-amino ester structure. This combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-4(2)5(13)12-7(15,6(14)16-3)8(9,10)11/h4,15H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRHCINTHUBZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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